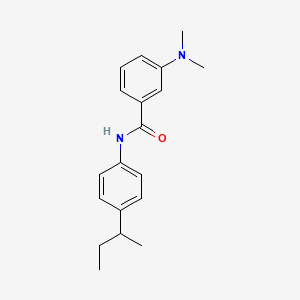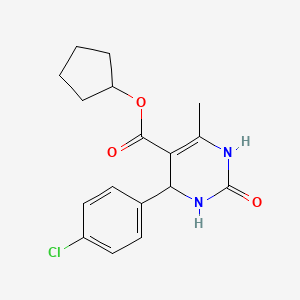
5-(4-methoxybenzylidene)-3-(1-naphthyl)-2-thioxo-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-methoxybenzylidene)-3-(1-naphthyl)-2-thioxo-1,3-thiazolidin-4-one, also known as MNAT, is a synthetic compound that has attracted significant attention in the scientific community due to its potential therapeutic applications. MNAT belongs to the class of thiazolidinones, which are known to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties.
Aplicaciones Científicas De Investigación
5-(4-methoxybenzylidene)-3-(1-naphthyl)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-cancer activity against various types of cancer cells, including lung, breast, and prostate cancer cells. This compound has also been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has been shown to possess anti-bacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Mecanismo De Acción
The exact mechanism of action of 5-(4-methoxybenzylidene)-3-(1-naphthyl)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, studies have suggested that this compound exerts its anti-cancer activity by inducing apoptosis (programmed cell death) in cancer cells. This compound has also been shown to inhibit the growth and proliferation of cancer cells by targeting various signaling pathways. In addition, this compound has been found to inhibit the activity of certain enzymes that are involved in the inflammatory response, thereby reducing inflammation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. Studies have demonstrated that this compound can induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. This compound has also been found to inhibit the migration and invasion of cancer cells, which are important steps in the metastatic process. Additionally, this compound has been shown to reduce the production of pro-inflammatory cytokines, thereby reducing inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-(4-methoxybenzylidene)-3-(1-naphthyl)-2-thioxo-1,3-thiazolidin-4-one is its broad range of biological activities, which makes it a potential candidate for the treatment of various diseases. This compound is also relatively easy to synthesize, and its purity can be confirmed by various analytical techniques. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans.
Direcciones Futuras
There are several future directions for the research of 5-(4-methoxybenzylidene)-3-(1-naphthyl)-2-thioxo-1,3-thiazolidin-4-one. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the potential synergistic effects of this compound with other anti-cancer agents. Additionally, further studies are needed to determine the safety and efficacy of this compound in animal models and humans. Overall, this compound has shown great potential as a therapeutic agent, and further research in this area is warranted.
Métodos De Síntesis
The synthesis of 5-(4-methoxybenzylidene)-3-(1-naphthyl)-2-thioxo-1,3-thiazolidin-4-one involves the reaction of 4-methoxybenzaldehyde and 1-naphthylamine in the presence of thiourea and acetic acid. The reaction mixture is heated under reflux for several hours, and the resulting product is then purified by recrystallization. The purity of the final product can be confirmed by analytical techniques such as NMR, IR, and mass spectrometry.
Propiedades
IUPAC Name |
(5E)-5-[(4-methoxyphenyl)methylidene]-3-naphthalen-1-yl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO2S2/c1-24-16-11-9-14(10-12-16)13-19-20(23)22(21(25)26-19)18-8-4-6-15-5-2-3-7-17(15)18/h2-13H,1H3/b19-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXMWFHQRSZTHFO-CPNJWEJPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-chloro-N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]benzamide](/img/structure/B5082331.png)

![2-{[5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-(4-fluorophenyl)ethanone](/img/structure/B5082342.png)
![(2R*,6S*)-4-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-2,6-dimethylmorpholine](/img/structure/B5082353.png)


![3-ethyl-5-[(4-propoxybenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B5082370.png)

![N~1~-allyl-N~2~-(4-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B5082381.png)
![3,3'-[oxybis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]bis(6-chlorobenzoic acid)](/img/structure/B5082387.png)
![8-[2-(2-isopropylphenoxy)ethoxy]quinoline](/img/structure/B5082407.png)

![1-[5-(4-ethylphenoxy)pentyl]piperidine](/img/structure/B5082426.png)
![N-(3,4-dimethoxyphenyl)-1-[(2,3-dimethyl-6-quinoxalinyl)carbonyl]-3-piperidinamine](/img/structure/B5082428.png)
